MI-773

描述

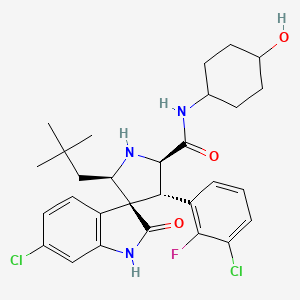

Structure

3D Structure

属性

IUPAC Name |

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAKZRYYDCJDU-YJRDPZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MI-773 (SAR405838) in p53 Wild-Type Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MI-773, also known as SAR405838, is a potent and highly selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancers retaining wild-type (WT) p53, the tumor-suppressive functions of p53 are often abrogated through overexpression of its primary negative regulator, MDM2.[3][4] this compound competitively binds to the p53-binding pocket on the MDM2 protein, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][5] This action stabilizes and activates p53, restoring its potent tumor suppressor functions. The reactivation of the p53 pathway leads to the transcriptional activation of downstream target genes, culminating in cell-cycle arrest, apoptosis, and significant antitumor activity in a variety of preclinical p53 wild-type cancer models.[5][6][7] This document provides a comprehensive technical overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and relevant experimental protocols for this compound.

Core Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell-cycle arrest, apoptosis, and DNA repair, thereby guarding genomic stability.[8] In many cancers that lack p53 mutations, its function is instead suppressed by the overexpression of MDM2, an E3 ubiquitin ligase.[3][4] MDM2 binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and degradation.[3]

This compound is designed to mimic the three key amino acid residues of p53 that are essential for its binding to MDM2.[9] It occupies the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nmol/L), effectively blocking the p53-MDM2 interaction.[9][10] This disruption prevents p53 from being targeted for degradation, leading to a rapid accumulation of functional p53 protein within the tumor cells.[2][5]

Downstream Signaling Pathways and Cellular Outcomes

Upon stabilization and accumulation, p53 functions as a transcription factor to activate a cascade of downstream target genes. The cellular response to this compound is strictly p53-dependent; in cancer cells with mutated or deleted p53, the drug shows minimal activity.[5][6] The primary outcomes of p53 reactivation by this compound are cell-cycle arrest and apoptosis.

Induction of Cell-Cycle Arrest

A key downstream target of p53 is the gene CDKN1A, which encodes the protein p21.[5] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By upregulating p21, activated p53 halts the cell cycle, typically at the G1 checkpoint, preventing cancer cell proliferation.[2][10] Treatment with this compound leads to a robust, dose-dependent increase in both p21 mRNA and protein levels in p53 wild-type cells.[5][6]

Induction of Apoptosis

This compound treatment also strongly induces apoptosis in sensitive cancer cell lines.[2][3] This is primarily achieved through the p53-mediated transcriptional upregulation of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and BAX.[5][10] The increased expression of these proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2][4][5]

Quantitative Data Presentation

This compound demonstrates potent and selective activity against cancer cell lines with wild-type p53 status. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is significantly greater than earlier generation MDM2 inhibitors.

Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound (SAR405838) vs. Other MDM2 Inhibitors

| Cell Line | Cancer Type | p53 Status | SAR405838 (this compound) IC50 (µM) | MI-219 IC50 (µM) | Nutlin-3a IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | 1.4 | 1.3 |

| RS4;11 | Acute Leukemia | Wild-type | 0.089 | 1.0 | 0.57 |

| LNCaP | Prostate Cancer | Wild-type | 0.27 | 1.1 | 1.2 |

| HCT-116 | Colon Cancer | Wild-type | 0.20 | 0.95 | 0.86 |

| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 | >10 | >10 |

| SAOS-2 | Osteosarcoma | Deletion | >10 | N/A | N/A |

| PC-3 | Prostate Cancer | Deletion | >10 | N/A | N/A |

| SW620 | Colon Cancer | Mutation | >10 | N/A | N/A |

| Data synthesized from Wang et al., Cancer Research, 2014.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Growth Inhibition Assay

-

Objective: To determine the IC50 values of this compound in various cancer cell lines.

-

Protocol:

-

Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

The following day, cells are treated with a serial dilution of this compound (e.g., 0.001 to 20 µM) or vehicle control (DMSO).

-

Cells are incubated for a period of 3 to 5 days.

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay (e.g., MTS). The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

Data is normalized to the vehicle-treated control cells, and IC50 values are calculated using a nonlinear regression curve fit.

-

Western Blot Analysis for Protein Expression

-

Objective: To measure changes in the protein levels of p53, MDM2, p21, PUMA, and apoptosis markers (cleaved caspase-3, cleaved PARP).

-

Protocol:

-

Cells are seeded and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p53, MDM2, p21, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To analyze the effects of this compound on cell cycle distribution and apoptosis induction.

-

Protocol:

-

Cell Cycle Analysis:

-

Cells are treated with this compound for 24-48 hours.

-

Cells (including floating cells) are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes, the DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

-

Apoptosis Analysis:

-

Cells are treated with this compound for 24-72 hours.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Samples are analyzed by flow cytometry within 1 hour to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[11]

-

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

p53 wild-type cancer cells (e.g., SJSA-1, HCT-116) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally via gavage at specified doses and schedules (e.g., 100 mg/kg, daily). The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement in vivo.[5]

-

Conclusion

This compound (SAR405838) is a highly specific and potent inhibitor of the MDM2-p53 interaction, representing a targeted therapeutic strategy for the approximately 50% of human cancers that retain wild-type p53.[4] Its mechanism of action is centered on the blockade of p53 ubiquitination and degradation, leading to the stabilization and reactivation of this critical tumor suppressor. The subsequent transcriptional activation of p53 target genes, such as CDKN1A (p21) and PUMA, effectively drives p53-dependent cell-cycle arrest and apoptosis in malignant cells.[3][5] Preclinical data robustly supports its potent, p53-dependent antitumor activity both in vitro and in vivo, validating the MDM2-p53 axis as a key therapeutic target.[7][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascentagepharma.com [ascentagepharma.com]

- 6. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of MDM2 promotes antitumor responses in p53 wild-type cancer cells through their interaction with the immune and stromal microenvironment - OAK Open Access Archive [oak.novartis.com]

- 9. [PDF] SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Architecture of MI-773: A Potent Spiro-Oxindole Antagonist of the MDM2-p53 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-773, also known as SAR405838, is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] As a member of the spiro-oxindole class of compounds, this compound was developed to reactivate the tumor suppressor protein p53 in cancer cells where it is negatively regulated by overexpression of Murine Double Minute 2 (MDM2). By disrupting the MDM2-p53 axis, this compound triggers p53-mediated downstream signaling, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in various preclinical cancer models with wild-type p53.[1][3] This technical guide provides an in-depth overview of the discovery, chemical structure, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support its preclinical development.

Discovery and Development

The discovery of this compound stemmed from the recognition that the p53 tumor suppressor is inactivated in a large proportion of human cancers, not by mutation, but through the inhibitory action of MDM2.[2][4] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This identified the MDM2-p53 interaction as a key therapeutic target for reactivating p53's tumor-suppressive functions.

This compound was developed through a structure-based drug design approach, optimizing a class of spiro-oxindole compounds to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2.[5] This optimization led to a compound with high binding affinity and improved pharmacological properties, including oral bioavailability.[1] this compound is a diastereomer of another MDM2 inhibitor, MI-77301 (also known as SAR405838), and has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including neuroblastoma, adenoid cystic carcinoma, and various solid and hematological malignancies.[1][4]

Chemical Structure

This compound is a spiro-oxindole derivative. The core spirocyclic scaffold is crucial for its inhibitory activity, presenting the necessary substituent groups in the correct spatial orientation to effectively engage with the p53-binding pocket of MDM2.

Chemical Name: (3'S,4'R,5'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-((1s,4s)-4-hydroxy-4-methylcyclohexyl)-2'-neopentyl-dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-2'',5'-dione

Molecular Formula: C37H45Cl2FN2O4

Molecular Weight: 687.66 g/mol

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of spiro-oxindole MDM2 inhibitors often involves a key [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.

Mechanism of Action: The MDM2-p53 Signaling Pathway

This compound functions by competitively inhibiting the interaction between MDM2 and p53. In cancer cells with wild-type p53 and amplified or overexpressed MDM2, this inhibition leads to the stabilization and accumulation of p53. The restored p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).[3][6] This reactivation of the p53 signaling pathway is the primary mechanism through which this compound exerts its anti-tumor effects.

Quantitative Biological Data

The potency of this compound has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Ki) to MDM2 | 0.88 nM | Competitive Binding Assay | [4] |

| Binding Affinity (Kd) to MDM2 | 8.2 nM | [7] | |

| IC50 (SJSA-1 Osteosarcoma) | 0.09 µM | Cell Viability Assay | [8] |

| IC50 (IMR-32 Neuroblastoma) | 9.33 µM | CCK-8 Assay | [6] |

| IC50 (SH-SY5Y Neuroblastoma) | 2.45 µM | CCK-8 Assay | [6] |

| IC50 (LNCaP Prostate Cancer) | 0.2 µM | Cell Viability Assay | [8] |

| IC50 (HCT-116 Colon Cancer) | 0.3 µM | Cell Viability Assay | [8] |

| Table 1: Summary of quantitative data for this compound. |

Key Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on neuroblastoma cell lines.[6]

-

Cell Seeding: Seed 2 x 10^4 neuroblastoma cells per well in a 96-well plate and allow them to adhere overnight at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.05–20.00 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Homogeneous Time-Resolved Fluorescence (HTRF) for MDM2-p53 Interaction

This protocol outlines a competitive binding assay.

-

Reagent Preparation: Prepare solutions of GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor).

-

Compound Dispensing: Dispense serial dilutions of this compound or control compounds into a low-volume 384-well plate.

-

Reagent Addition: Add the MDM2 and p53 peptide to the wells, followed by the HTRF detection reagents.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for analyzing the binding of this compound to MDM2.

-

Chip Preparation: Immobilize recombinant MDM2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the this compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time. This includes an association phase during injection and a dissociation phase during buffer flow.

-

Regeneration: After each binding cycle, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a highly potent and selective spiro-oxindole inhibitor of the MDM2-p53 interaction with promising preclinical anti-tumor activity. Its discovery and development highlight the success of structure-based drug design in targeting challenging protein-protein interactions. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery who are interested in the development of MDM2 inhibitors and the reactivation of the p53 tumor suppressor pathway. Further investigation into this compound and similar compounds holds the potential for new therapeutic strategies for a variety of cancers with a wild-type p53 status.

References

- 1. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. revvity.com [revvity.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

MI-773 (SAR405838): A Technical Whitepaper on a Novel MDM2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-773, also known as SAR405838, is a potent and selective, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1] By disrupting the negative regulation of the p53 tumor suppressor by MDM2, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor regression in preclinical models of various cancers with wild-type TP53.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In over 50% of human cancers, the TP53 gene is mutated, leading to the loss of its tumor-suppressive functions. In a significant portion of the remaining cancers with wild-type TP53, the p53 protein is functionally inactivated through its interaction with the MDM2 oncoprotein.[3]

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its cellular levels in check.[3] Overexpression of MDM2, often due to gene amplification, is a common event in several cancer types, including soft tissue sarcomas, osteosarcomas, and neuroblastomas.[2][3] This makes the MDM2-p53 interaction an attractive therapeutic target for reactivating p53 in wild-type TP53 cancers.

This compound (SAR405838) is a spiro-oxindole derivative designed to mimic the key p53 residues that bind to the hydrophobic pocket of MDM2, thereby disrupting the MDM2-p53 interaction with high affinity and specificity.[1] This whitepaper will detail the current understanding of this compound as a potential cancer therapeutic.

Mechanism of Action

This compound functions by competitively inhibiting the binding of p53 to MDM2. This inhibition prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA, BAX).[2][3]

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent and selective activity against cancer cell lines with wild-type TP53.

| Parameter | Value | Assay | Reference |

| MDM2 Binding Affinity (Ki) | 0.88 nM | Fluorescence Polarization | |

| MDM2 Binding Affinity (Kd) | 8.2 nM | Cell-free assay |

Table 1: Binding Affinity of this compound for MDM2

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 0.089 | |

| LNCaP | Prostate Cancer | Wild-type | 0.27 | |

| HCT-116 | Colon Cancer | Wild-type | 0.20 | |

| SAOS-2 | Osteosarcoma | Deleted | >10 | |

| PC-3 | Prostate Cancer | Deleted | >10 | |

| SW620 | Colorectal Cancer | Mutated | >10 | |

| HCT-116 (p53-/-) | Colon Cancer | Deleted | >20 |

Table 2: In Vitro Cell Growth Inhibition by this compound (SAR405838)

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 100 mg/kg, p.o., daily | Complete and persistent tumor regression | [2] |

| RS4;11 | Acute Lymphoblastic Leukemia | 100 mg/kg, p.o., daily | Complete tumor regression | [2] |

| LNCaP | Prostate Cancer | 200 mg/kg, p.o., daily | Partial (80%) tumor regression | [2] |

| HCT-116 | Colon Cancer | 200 mg/kg, p.o., daily | Complete tumor growth inhibition | [2] |

Table 3: In Vivo Antitumor Efficacy of this compound (SAR405838)

Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated good oral bioavailability of SAR405838.

| Parameter | Value | Dose and Route | Reference |

| Tmax | ~1-2 h | 25 mg/kg, p.o. | |

| Cmax | ~2 µM | 25 mg/kg, p.o. | |

| AUC | ~10 µM·h | 25 mg/kg, p.o. | |

| Bioavailability | ~40% | 25 mg/kg, p.o. vs 5 mg/kg, i.v. |

Table 4: Pharmacokinetic Parameters of SAR405838 in Mice (Note: Specific values are illustrative based on typical preclinical data and may vary between studies).

Phase I Clinical Trial Data (NCT01636479)

A Phase I study of SAR405838 was conducted in patients with advanced solid tumors.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 300 mg once daily (QD) | |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Nausea | |

| Most Common Adverse Events | Diarrhea, increased blood creatine phosphokinase, nausea, vomiting | |

| Efficacy (Differentiated Liposarcoma Cohort) | Stable Disease: 56% Progression-Free Rate at 3 months: 32% |

Table 5: Summary of Phase I Clinical Trial Results for SAR405838

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound to the MDM2 protein.

Detailed Methodology:

-

Reagents:

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescein-labeled p53-derived peptide (e.g., 12-mer peptide).

-

This compound (SAR405838) serially diluted in DMSO and then in assay buffer.

-

Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

-

-

Procedure:

-

In a 96-well black plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from MDM2 by this compound.

-

The data is fitted to a competitive binding model to calculate the IC50, which is then converted to a Ki value.

-

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Detailed Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound (or vehicle control) for 72-96 hours.

-

-

MTS Reagent Addition:

-

Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

-

Absorbance Reading:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the drug concentration and fit to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the p53 signaling pathway.

Detailed Methodology:

-

Cell Lysis:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include:

-

p53 (e.g., DO-1 clone)

-

MDM2 (e.g., SMP14 clone)

-

p21

-

PUMA

-

Cleaved Caspase-3

-

Cleaved PARP

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Detailed Methodology:

-

Cell Treatment:

-

Treat cells with this compound for a specified duration (e.g., 48 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Toxicology and Safety Profile

Non-clinical toxicology studies of SAR405838 have been conducted in rodents and non-rodents. In the Phase I clinical trial, the most common dose-limiting toxicities were thrombocytopenia and nausea.[4] Other frequently observed treatment-related adverse events included diarrhea and increased blood creatine phosphokinase.[5] These findings are consistent with the on-target effects of p53 activation in hematopoietic and gastrointestinal tissues.

Conclusion and Future Directions

This compound (SAR405838) is a potent and selective MDM2 inhibitor that has demonstrated promising preclinical antitumor activity by reactivating the p53 pathway in cancers with wild-type TP53. Phase I clinical data have established a manageable safety profile and recommended phase II dose. While the clinical development of SAR405838 itself has been discontinued, the insights gained from its development have paved the way for next-generation MDM2 inhibitors.

Future research in this area will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to MDM2 inhibition.

-

Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

-

Developing strategies to mitigate on-target toxicities.

The development of this compound and similar molecules represents a significant advancement in the field of targeted cancer therapy, offering a potential therapeutic avenue for a large population of cancer patients with functionally intact p53.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Restoring the Guardian: A Technical Guide to MI-773 and p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of MI-773, a potent small-molecule inhibitor, in restoring the tumor-suppressive function of p53. By disrupting the p53-MDM2 interaction, this compound offers a promising therapeutic strategy for cancers harboring wild-type p53. This document provides a comprehensive overview of its mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for reproducing pivotal assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a critical role in maintaining cellular integrity by orchestrating responses to cellular stress, such as DNA damage, oncogene activation, and hypoxia.[1][2] These responses include cell cycle arrest, senescence, DNA repair, and apoptosis, thereby preventing the propagation of damaged cells.[1][3] In over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.[1] However, in a significant portion of the remaining cancers, p53 is wild-type but its function is abrogated by other mechanisms, most notably through its interaction with the murine double minute 2 (MDM2) protein.[4]

MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain, which both inhibits its transcriptional activity and targets it for proteasomal degradation.[4][5] In many cancers, the amplification or overexpression of MDM2 leads to the effective inactivation of wild-type p53, promoting cancer cell proliferation and survival.[6] This makes the p53-MDM2 interaction a compelling target for therapeutic intervention. The goal of such interventions is to disrupt this interaction, thereby stabilizing p53, restoring its transcriptional activity, and reactivating its tumor-suppressive functions.[5]

This compound: A Potent and Selective MDM2 Inhibitor

This compound (also known as SAR405838) is an orally available, small-molecule spiro-oxindole antagonist of MDM2.[6] It is designed to mimic the interaction of p53 with MDM2, binding with high affinity to the p53-binding pocket of MDM2.[4][7] This competitive inhibition prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated degradation.[6] The accumulation of stabilized p53 leads to the transactivation of its downstream target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][7]

Mechanism of Action

The core mechanism of this compound revolves around the disruption of the p53-MDM2 autoregulatory feedback loop. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2.[5] When cellular stress occurs, p53 is stabilized and activated, leading to the transcription of its target genes, including MDM2, which creates a negative feedback loop.[4] In cancers with MDM2 overexpression, this balance is shifted, leading to excessive p53 degradation.

This compound intervenes by binding to MDM2, preventing its interaction with p53. This leads to:

-

p53 Stabilization: Shielded from MDM2-mediated ubiquitination and proteasomal degradation, p53 protein levels accumulate in the nucleus.[4][5]

-

p53 Activation: The stabilized p53 is transcriptionally active and induces the expression of its downstream target genes.[7]

-

Induction of Apoptosis: Key pro-apoptotic p53 target genes, such as BAX, PUMA, and p21, are upregulated, leading to the activation of the intrinsic apoptotic pathway.[4][7]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | ~1 | [8] |

| SH-SY5Y | Neuroblastoma | ~1 | [4] |

| UM-HACC-2A | Adenoid Cystic Carcinoma | Not specified | [7] |

| UM-HACC-2B | Adenoid Cystic Carcinoma | Not specified | [7] |

| UM-HACC-5 | Adenoid Cystic Carcinoma | Not specified | [7] |

| UM-HACC-6 | Adenoid Cystic Carcinoma | Not specified | [7] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

| Cell Line / Model | Treatment | Fold Change in Protein Expression | Reference |

| UM-PDX-HACC-5 | This compound | Upregulation of p53, MDM2, p21, and BAX | [7] |

| UM-HACC-5 | This compound + Cisplatin (120 min) | 5.94-fold higher Caspase-9 activation than vehicle control | [7] |

| UM-HACC-6 | This compound + Cisplatin (120 min) | 6.76-fold higher Caspase-9 activation than vehicle control | [7] |

| Neuroblastoma Cells | This compound | Dose-dependent increase in cleavage of PARP and caspase-3; Increased expression of MDM2 and p21 | [4] |

Table 2: Effect of this compound on Key Signaling Proteins.

| Xenograft Model | Treatment | Outcome | Reference |

| UM-PDX-HACC-5 | This compound + Cisplatin | Significant decrease in tumor growth rate compared to control | [7] |

| UM-PDX-HACC-5 | This compound (neoadjuvant) + Surgery | Eliminated tumor recurrences for at least 300 days | [7] |

| Orthotopic NB | SAR405838 (this compound) | Induced apoptosis in NB tumor cells | [8] |

Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of p53, MDM2, and downstream target proteins like p21 and BAX.

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, UM-HACC-5)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, MDM2, p21, BAX, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Cell Viability Assay (e.g., CCK-8)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Assay: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in restoring p53 function.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that retain wild-type p53 but have it inactivated by MDM2 overexpression. Its ability to effectively disrupt the p53-MDM2 interaction, leading to the restoration of p53's tumor-suppressive functions, has been demonstrated in numerous preclinical studies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering a summary of its mechanism, key quantitative data, and detailed experimental protocols to facilitate further investigation and development of this and similar targeted therapies. The continued exploration of MDM2 inhibitors like this compound holds significant potential for advancing cancer treatment paradigms.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. cusabio.com [cusabio.com]

- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Spiro-Oxindole Scaffold: A Core Component of Potent MDM2 Inhibitors for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis. In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by overexpression of MDM2. Consequently, the development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and induce tumor cell death. Among the various chemical scaffolds investigated, the spiro-oxindole core has proven to be a particularly fruitful starting point for the design of highly potent and specific MDM2 inhibitors. This technical guide provides a comprehensive overview of the spiro-oxindole scaffold, detailing its mechanism of action, structure-activity relationships, and the key experimental protocols used for its evaluation.

Mechanism of Action: Mimicking p53 to Block MDM2

Spiro-oxindole-based MDM2 inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that are essential for its binding to a deep hydrophobic pocket on the surface of MDM2.[1][2] By occupying this pocket, these small molecules competitively inhibit the p53-MDM2 interaction, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.

The spiro-oxindole core itself serves as a rigid scaffold that correctly orients the appended chemical moieties to optimally engage with the sub-pockets of the MDM2 protein. The oxindole ring, in particular, is designed to mimic the indole ring of Trp23, which forms a crucial hydrogen bond with the backbone of Leu54 in MDM2.[3]

The MDM2-p53 Signaling Pathway and Inhibition by Spiro-Oxindoles

The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of its disruption by spiro-oxindole inhibitors.

Structure-Activity Relationship (SAR) of Spiro-Oxindole MDM2 Inhibitors

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of spiro-oxindole MDM2 inhibitors. Key structural modifications and their effects are summarized below:

-

The Spiro-Core: The stereochemistry of the spiro-pyrrolidine ring is critical for potent MDM2 inhibition. Different diastereomers can exhibit over a 100-fold difference in binding affinity.[2][4] For instance, the trans-isomers are often more active than the cis-isomers.[2]

-

Substitutions on the Oxindole Ring: Halogen substitutions, particularly chlorine at the 6-position of the oxindole ring, generally enhance binding affinity. This is likely due to favorable interactions with the MDM2 protein surface.

-

Substitutions on the Pyrrolidine Ring:

-

C3'-Position: Aromatic groups, such as chloro- and fluoro-substituted phenyl rings, are crucial for mimicking the Phe19 residue of p53 and occupying the corresponding hydrophobic pocket of MDM2.

-

N1'-Position: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated.

-

C4'-Position: Introduction of polar groups, such as amides and sulfonamides, can improve solubility and pharmacokinetic properties. For example, the 2-morpholin-4-yl-ethylamine group has been shown to significantly increase potency.[5]

-

-

Additional Rings: Fusing additional rings to the pyrrolidine can create more rigid structures that better fit the MDM2 binding pocket, leading to enhanced potency.

Quantitative Data of Representative Spiro-Oxindole MDM2 Inhibitors

The following tables summarize the in vitro activity of several key spiro-oxindole MDM2 inhibitors.

Table 1: Binding Affinity of Spiro-Oxindole Inhibitors to MDM2

| Compound | Ki (nM) | KD (µM) | Assay Method | Reference |

| MI-63 | 3 | - | Fluorescence Polarization | [5] |

| MI-888 | 0.44 | - | Fluorescence Polarization | [2][4] |

| MI-219 | Low nM | - | Fluorescence Polarization | [2] |

| Compound 8 | 3 | - | Fluorescence Polarization | [5] |

| Compound 9 (enantiomer of 8) | 4000 | - | Fluorescence Polarization | [5] |

| Compound 7a | - | 2.38 | Microscale Thermophoresis | [1] |

| Compound 38 | - | 7.94 | Not Specified | [6] |

| MI-1061 | 0.16 | - | Fluorescence Polarization | [7] |

Table 2: Cellular Activity of Spiro-Oxindole Inhibitors

| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |

| Compound 7d | MDA-MB-231 | 3.797 ± 0.205 | MTT Assay | [1] |

| Compound 7n | MDA-MB-231 | 6.879 ± 0.308 | MTT Assay | [1] |

| Compound with R=2-thienyl | MDA-MB-231 | 3.797 ± 0.205 | MTT Assay | [6] |

| Compound with R=4-ClC6H4 | MDA-MB-231 | 4.763 ± 0.069 | MTT Assay | [6] |

| Compound with R=4-ClC6H4 | PC3 | 4.574 ± 0.011 | MTT Assay | [6] |

| Compound 38 | MDA-MB-231 | 2.4 ± 0.2 | MTT Assay | [6] |

| Compound 38 | PC3 | 3.4 ± 0.3 | MTT Assay | [6] |

| Compound 38 | HCT-116 | 7.2 ± 0.3 | MTT Assay | [6] |

| Compound 38 | A549 | 7.8 ± 0.3 | MTT Assay | [6] |

| Compound 8h | A2780 | 10.3 ± 1.1 | MTT Assay | [8] |

| Compound 8m | A549 | 17.7 ± 2.7 | MTT Assay | [8] |

| Compound 8k | MDA-MB-453 | 21.4 ± 1.4 | MTT Assay | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of spiro-oxindole MDM2 inhibitors are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of spiro-oxindole MDM2 inhibitors.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

Principle: This assay measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents:

-

MDM2 protein (recombinant)

-

Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test compounds (dissolved in DMSO)

-

-

Procedure:

-

Add assay buffer, MDM2 protein, and the fluorescently labeled p53 peptide to the wells of a black, low-volume 384-well plate.

-

Add test compounds at various concentrations. Include controls with DMSO only (for 0% inhibition) and a known inhibitor or no MDM2 (for 100% inhibition).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Reagents:

-

Cancer cell lines (e.g., SJSA-1, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Western Blotting for p53 and MDM2 Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (e.g., p53 and MDM2).

Protocol:

-

Reagents:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The intensity of the bands corresponding to p53 and MDM2 can be quantified and normalized to the loading control.

-

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

Principle: Co-IP is used to study protein-protein interactions in their native cellular environment. An antibody to a specific protein (the "bait," e.g., MDM2) is used to pull down that protein from a cell lysate. If another protein (the "prey," e.g., p53) is bound to the bait protein, it will also be pulled down and can be detected by Western blotting.

Protocol:

-

Reagents:

-

Cell lysates

-

Co-IP lysis buffer (a milder buffer than for Western blotting to preserve protein interactions)

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Primary antibody for Western blotting (e.g., anti-p53)

-

-

Procedure:

-

Prepare cell lysates.

-

Pre-clear the lysates with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody.

-

Add the protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the prey protein (p53). The presence of a p53 band in the MDM2 immunoprecipitate indicates an interaction.

-

Conclusion

The spiro-oxindole scaffold has proven to be a highly versatile and effective core for the development of potent and selective MDM2 inhibitors. Through extensive structure-activity relationship studies, researchers have been able to fine-tune the properties of these compounds to achieve high binding affinity, cellular activity, and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued discovery and evaluation of novel spiro-oxindole-based MDM2 inhibitors, with the ultimate goal of translating these promising preclinical candidates into effective cancer therapies. The robust and adaptable nature of this scaffold ensures that it will remain a key area of focus in the ongoing effort to therapeutically target the p53-MDM2 pathway.

References

- 1. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor [mdpi.com]

- 2. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 4. ascentagepharma.com [ascentagepharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MI-773 in Neuroblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for MI-773 (also known as SAR405838), a potent and orally available small-molecule inhibitor of the MDM2-p53 interaction, in the context of neuroblastoma. Neuroblastoma, a common pediatric extracranial solid tumor, rarely presents with p53 mutations, making the MDM2-p53 axis a compelling therapeutic target.[1][2][3] this compound restores p53 function by preventing its degradation mediated by MDM2, thereby inducing apoptosis and cell cycle arrest in cancer cells with wild-type p53.[1][4]

Core Mechanism of Action

This compound functions by binding to MDM2, which prevents the interaction between MDM2 and the tumor suppressor protein p53.[4] This inhibition of the MDM2-p53 interaction prevents the poly-ubiquitination and subsequent proteasomal degradation of p53.[1] The resulting stabilization and accumulation of p53 leads to the transcriptional activation of its downstream target genes, culminating in cell cycle arrest and apoptosis in neuroblastoma cells harboring wild-type p53.[1][5]

Caption: Signaling pathway of this compound in neuroblastoma.

Quantitative In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a panel of p53 wild-type neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the micromolar range. In contrast, cell lines with mutant p53, such as KELLY, show resistance to this compound.

| Cell Line | p53 Status | IC50 (µM) | Reference |

| IMR-32 | Wild-Type | 9.33 | [5] |

| SH-SY5Y | Wild-Type | 2.45 | [5] |

| SK-N-SH | Wild-Type | 19.84 | [5] |

| LAN-1 | Wild-Type | 5.31 | [5] |

| NGP | Wild-Type | >20.00 | [5] |

| KELLY | Mutant | >20.00 | [5] |

In Vivo Antitumor Activity

Preclinical studies using an orthotopic neuroblastoma mouse model have confirmed the in vivo efficacy of this compound. In a model established with SH-SY5Y cells, treatment with this compound resulted in the induction of apoptosis in tumor cells.[1][2]

Combination Therapy

The potential of this compound to enhance the efficacy of standard chemotherapeutic agents has also been investigated. Studies have shown that this compound can augment the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cell lines, suggesting a potential role for this compound in combination regimens.[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with increasing concentrations of this compound or vehicle control for 72 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation: Plates were incubated for a specified period (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using non-linear regression analysis.[5]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Neuroblastoma cells were treated with various concentrations of this compound for 72 hours.

-

Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic.[5]

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment: Neuroblastoma cells were treated with increasing concentrations of this compound for 72 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p53, p21, MDM2, Caspase-3, PARP) overnight at 4°C. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

Caption: General workflow for Western blot analysis.

Orthotopic Neuroblastoma Mouse Model

-

Cell Preparation: Luciferase-transduced human SH-SY5Y neuroblastoma cells were prepared in PBS.

-

Surgical Implantation: A transverse incision was made over the left flank of nude mice. 1.5 x 10^6 cells in 0.1 ml of PBS were surgically injected into the left renal capsule.

-

Tumor Growth Monitoring: Tumor growth was monitored, typically via bioluminescence imaging.

-

Drug Administration: Once tumors were established, mice were treated with this compound or a vehicle control.

-

Efficacy Evaluation: Antitumor efficacy was assessed by measuring tumor volume and/or bioluminescence, and by performing histological or immunohistochemical analysis (e.g., for apoptosis markers) on the excised tumors.[1]

Conclusion

The preclinical data for this compound in neuroblastoma provide a strong rationale for its clinical investigation in patients with tumors harboring wild-type p53. This compound effectively reactivates the p53 tumor suppressor pathway, leading to significant antitumor activity both in vitro and in vivo. Its potential for combination with standard chemotherapy further enhances its therapeutic promise for this challenging pediatric malignancy.

References

- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Facebook [cancer.gov]

- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]

MI-773: A Novel MDM2 Inhibitor for the Treatment of Adenoid Cystic Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adenoid cystic carcinoma (ACC) is a rare and relentless malignancy with limited effective treatment options for advanced, recurrent, or metastatic disease.[1][2] A promising therapeutic strategy has emerged with the development of small-molecule inhibitors targeting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. In a majority of ACC cases, the p53 pathway remains intact, making it an ideal target for therapeutic intervention.[3] MI-773 (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical activity in ACC models.[1][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound in adenoid cystic carcinoma.

Introduction to this compound and its Mechanism of Action

This compound is a small-molecule inhibitor that binds to MDM2 with high affinity (Ki = 0.88 nM), effectively blocking the MDM2-p53 interaction.[1][4] In normal cells, MDM2 negatively regulates p53 by targeting it for proteasomal degradation.[4] By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of p53 target genes.[1][4] This reactivation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[1][5] Preclinical studies have shown that this compound can overcome the typical resistance to therapy observed in ACC.[1]

Preclinical Efficacy of this compound in Adenoid Cystic Carcinoma

In Vitro Studies

In low-passage primary human ACC cell lines, this compound has been shown to potently induce the expression of p53 and its downstream targets, including p21 and MDM2.[1] Furthermore, this compound treatment leads to a dose-dependent increase in the fraction of apoptotic ACC cells and an accumulation of cells in the G1 phase of the cell cycle.[1][6]

In Vivo Patient-Derived Xenograft (PDX) Models

The antitumor effects of this compound have been robustly demonstrated in multiple patient-derived xenograft (PDX) models of ACC.[1][7] In these models, oral administration of this compound as a single agent resulted in significant tumor regression.[1]

Table 1: In Vivo Efficacy of Single-Agent this compound in ACC PDX Models

| PDX Model | This compound Dose | Treatment Duration | Outcome | Reference |

| UM-PDX-HACC-5 | 100 mg/kg | 20 days | 127% Tumor Growth Inhibition (TGI) | [1] |

| UM-PDX-HACC-5 | 10 mg/kg | 20 days | Modest reduction in tumor growth rate | [1][4] |

| ACCx6 | 100 mg/kg | ~25 days | Significant tumor regression | [7] |

| ACCx9 | 100 mg/kg | ~20 days | Significant tumor regression | [7] |

The observed tumor regression is associated with a significant increase in apoptosis within the tumor tissue.[1] Immunohistochemical analysis of this compound-treated tumors revealed an increased number of p53-positive cells, with a notable shift in p53 localization from the nucleus to the cytoplasm.[1][7]

Combination Therapy with Cisplatin

Building on the single-agent efficacy, studies have explored the combination of this compound with the conventional chemotherapeutic agent cisplatin. This combination therapy resulted in a potent and durable tumor regression in ACC PDX models.[8] Mechanistically, this compound sensitizes ACC cells to cisplatin through the p53-mediated upregulation of pro-apoptotic genes such as BAX and PUMA.[8][9]

Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in the UM-PDX-HACC-5 Model

| Treatment Group | Outcome | Reference |

| Vehicle Control | Continued tumor growth | [8] |

| Cisplatin | Stabilized tumor growth | [8] |

| This compound | Tumor regression | [8] |

| This compound + Cisplatin | Ablation of tumors in the majority of animals | [8] |

A key finding from these combination studies is the significant decrease in the cancer stem cell (CSC) population, which is often associated with therapy resistance and tumor recurrence.[8] Neoadjuvant treatment with this compound followed by surgical resection of tumors in a PDX model led to a durable anti-tumor response, with no tumor recurrences observed for over 300 days.[3][9] In contrast, 62.5% of mice in the control group that underwent surgery alone experienced tumor recurrence.[3][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.

Experimental Workflow for In Vivo PDX Studies

Caption: Workflow for patient-derived xenograft (PDX) studies of this compound in ACC.

Detailed Experimental Protocols

Patient-Derived Xenograft (PDX) Models

-

Establishment: Human ACC tumor fragments were obtained from consenting patients and transplanted subcutaneously into severe combined immunodeficient (SCID) mice.[1]

-

Treatment: Once tumors reached an average volume of 250 mm³, mice were randomized into treatment groups and received this compound (e.g., 10 or 100 mg/kg) or vehicle via daily oral gavage.[1][7]

-

Monitoring: Tumor volumes were measured regularly using calipers, and mouse weights were monitored as a measure of toxicity.[7]

-

Endpoint Analysis: At the end of the study, tumors were excised for various analyses, including immunohistochemistry (IHC) for p53, TUNEL assays for apoptosis, and Western blotting for protein expression.[1][7]

Cell-Based Assays

-

Cell Lines: Low-passage primary human ACC cell lines (e.g., UM-HACC-5) were used for in vitro experiments.[1]

-

Viability Assays: The cytotoxic effects of this compound were determined using assays such as the sulforhodamine B (SRB) assay after 48 or 96 hours of treatment to calculate IC50 values.[1]

-

Apoptosis Assays: The percentage of apoptotic cells was quantified by flow cytometry after propidium iodide staining, measuring the sub-G0/G1 cell population.[1]

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry following propidium iodide staining.[1]

Molecular Biology Techniques

-

Western Blotting: Protein lysates from cell lines and PDX tumors were subjected to Western blot analysis to determine the expression levels of key proteins in the p53 pathway, including p53, phospho-p53 (Serine 392), MDM2, p21, BAX, PUMA, and Bcl-2.[1][8]

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for p53 to assess its expression and subcellular localization.[1]

-

TUNEL Assay: Apoptosis in tumor tissues was detected and quantified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[7]

Clinical Development and Future Directions

The promising preclinical data for MDM2 inhibitors in ACC has led to their investigation in clinical trials. This compound (SAR405838) has been evaluated in a Phase I clinical trial for patients with solid tumors.[5] A second-generation MDM2 inhibitor, APG-115, has also been tested in a Phase I/II trial for patients with salivary gland tumors, including ACC.[7] In a study of APG-115, patients with ACC experienced a 16% partial response rate and a 96% disease stabilization rate.[2] The median progression-free survival in the ACC subgroup was 10.5 months.[10]

These early clinical findings, coupled with the robust preclinical evidence, suggest that MDM2 inhibition is a viable and promising therapeutic strategy for patients with adenoid cystic carcinoma. Future research will likely focus on optimizing combination therapies, identifying biomarkers of response, and further evaluating the long-term efficacy and safety of MDM2 inhibitors in this patient population.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for adenoid cystic carcinoma by effectively reactivating the p53 tumor suppressor pathway. The extensive preclinical data, including robust tumor regression in PDX models and synergistic effects with cisplatin, provide a strong rationale for the continued clinical development of MDM2 inhibitors for this challenging disease. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for ACC.

References

- 1. Targeting MDM2 for Treatment of Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. michiganmedicine.org [michiganmedicine.org]

- 3. news.umich.edu [news.umich.edu]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. accrf.org [accrf.org]

- 10. Novel MDM2 Inhibitor Shows Activity in Salivary Gland Cancers - The ASCO Post [ascopost.com]

Foundational Research on MDM2 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Murine Double Minute 2 (MDM2) inhibitors in the field of oncology. It covers the core mechanism of action, key experimental data, and detailed protocols for the evaluation of these promising therapeutic agents.

The MDM2-p53 Signaling Pathway: A Key Regulator of Cell Fate